Patent-Protected Synthesis for a High-Value Antiviral Intermediate
4,6,7-Trifluoro-1H-indole-2-carboxylic acid, a direct derivative of the target compound, is specifically claimed as a key intermediate in the synthesis of SARS-CoV-2 3CLpro inhibitors [1]. This establishes a direct, patent-backed link to a high-value antiviral target. In contrast, the closely related regioisomer 5,6,7-trifluoro-1H-indole has been primarily investigated for androgen receptor (AR) antagonism in prostate cancer, with no patent filings linking it to coronavirus protease inhibition [2]. This divergence in industrial application is a critical differentiator for procurement decisions.
| Evidence Dimension | Patented application as an intermediate |
|---|---|
| Target Compound Data | 4,6,7-trifluoro-1H-indole-2-carboxylic acid (derivative) is an intermediate for SARS-CoV-2 3CLpro inhibitors |
| Comparator Or Baseline | 5,6,7-trifluoro-1H-indole derivatives are intermediates for androgen receptor BF3 antagonists |
| Quantified Difference | Qualitative difference in patented therapeutic target (Antiviral vs. Oncology) |
| Conditions | Patent literature analysis |
Why This Matters
This differentiation directly informs procurement strategy; sourcing 4,6,7-trifluoro-1H-indole is essential for antiviral programs targeting 3CLpro, while the 5,6,7-isomer is irrelevant for this application.
- [1] Zhu, K.; Wang, T.; Zhang, J.; Cao, H.; Shen, R.; Wang, G.; Wu, G. G.; Or, Y. S. PROCESSES FOR THE PREPARATION OF 4,6,7-TRIFLUORO-1H-INDOLE-2-CARBOXYLIC ACID. U.S. Patent Application Publication No. US 2023/0234922 A1, July 27, 2023. View Source
- [2] Leblanc, E.; Ban, F.; Cavga, A. D.; Lawn, S.; Huang, C. F.; Mohan, S.; Chang, M. E. K.; Flory, M. R.; Ghaidi, F.; Lingadahalli, S.; Chen, G.; Yu, I. P. L.; Morin, H.; Lallous, N.; Gleave, M. E.; Mohammed, H.; Young, R. N.; Rennie, P. S.; Lack, N. A.; Cherkasov, A. Development of 2‑(5,6,7-Trifluoro‑1H‑Indol-3-yl)-quinoline-5-carboxamide as a Potent, Selective, and Orally Available Inhibitor of Human Androgen Receptor Targeting Its Binding Function‑3 for the Treatment of Castration-Resistant Prostate Cancer. J. Med. Chem. 2021, 64 (20), 14968-14982. View Source
